

Protocol for using (R)-(+)-Felodipine-d5 in plasma sample analysis

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Compound of Interest

Compound Name: (R)-(+)-Felodipine-d5

CAS No.: 1217716-73-8

Cat. No.: B563696

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Application Note: High-Precision Quantification of Felodipine in Human Plasma Using **(R)-(+)-Felodipine-d5** as an Internal Standard via LC-MS/MS

Introduction & Mechanistic Grounding

Felodipine is a highly potent, long-acting 1,4-dihydropyridine calcium channel blocker (CCB) prescribed for the management of essential hypertension and angina pectoris[1].

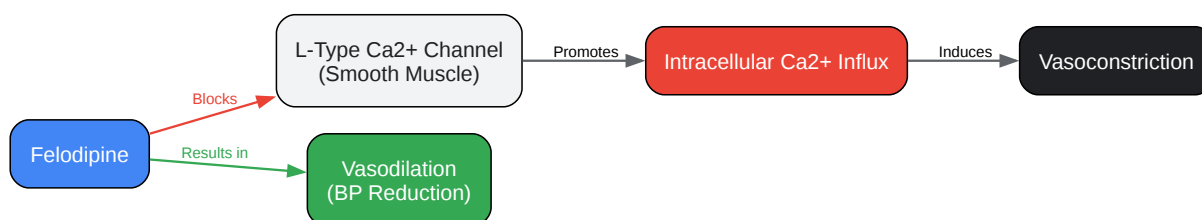
Mechanistically, felodipine selectively binds to and stabilizes the inactive conformation of voltage-gated L-type calcium channels in vascular smooth muscle cells. This prevents calcium-dependent myocyte contraction, thereby inducing peripheral vasodilation and lowering blood pressure[1].

Because felodipine undergoes extensive first-pass metabolism and exhibits high plasma protein binding (>99%), its oral bioavailability is limited to approximately 15%. This results in extremely low circulating plasma concentrations, with a typical

of ~10.7 ng/mL following a standard 10 mg oral dose[2]. Consequently, pharmacokinetic (PK) and bioequivalence studies demand highly sensitive and robust analytical techniques, with

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serving as the industry standard[3].

To achieve absolute quantitative accuracy, controlling for matrix effects and extraction variability is paramount. The use of **(R)-(+)-Felodipine-d5** as an isotopically labeled internal standard (ILIS) provides a self-validating mechanism for the assay. Because the deuterium-labeled standard shares identical physicochemical properties and chromatographic retention times with the target analyte, it perfectly mirrors felodipine's behavior during sample extraction and co-elutes into the mass spectrometer's ionization source. This identical elution profile ensures that any ion suppression or enhancement caused by endogenous plasma components affects both the analyte and the internal standard equally, neutralizing matrix-induced quantification errors[4].



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Caption: Pharmacological mechanism of Felodipine inhibiting L-type calcium channels to induce vasodilation.

Experimental Rationale: Why Liquid-Liquid Extraction (LLE)?

When analyzing highly lipophilic compounds (Felodipine

~3.8)[2] in complex biological matrices like human plasma, standard protein precipitation (PPT) often fails to remove endogenous phospholipids. These phospholipids accumulate on the analytical column and elute unpredictably, causing severe ion suppression in the MS source.

To build a self-validating, robust protocol, Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture—specifically diethyl ether and hexane (80:20, v/v)—is employed[3][5]. This specific solvent polarity selectively partitions the lipophilic felodipine and its d5-internal

standard into the organic phase, leaving polar proteins, salts, and the majority of signal-suppressing phospholipids trapped in the aqueous plasma layer[5].

Step-by-Step Analytical Protocol

Reagents & Materials

- Analytes: Felodipine reference standard; **(R)-(+)-Felodipine-d5** (Internal Standard).
- Matrix: Blank human plasma (anticoagulant).
- Solvents: LC-MS grade Acetonitrile, Methanol, Diethyl Ether, Hexane, and Water.
- Buffers: Ammonium Acetate (LC-MS grade)[4][6].

Preparation of Standards and Quality Control (QC)

Samples

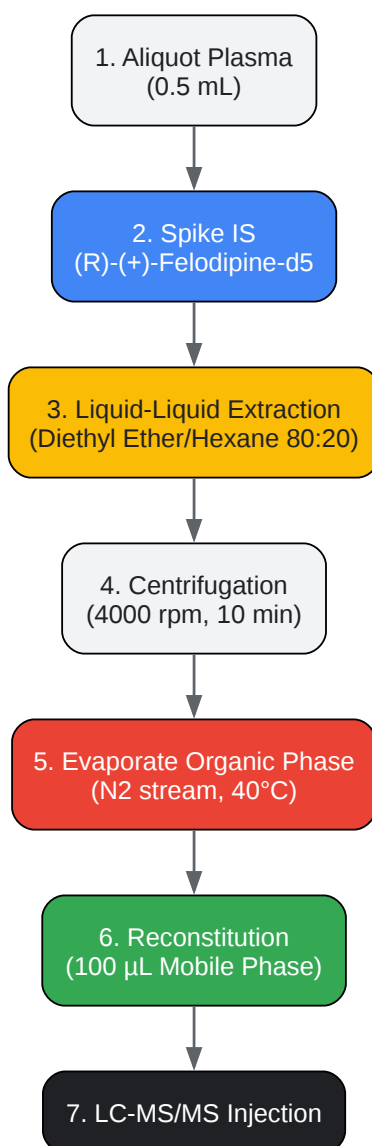
- Stock Solutions: Prepare primary stock solutions of Felodipine and **(R)-(+)-Felodipine-d5** in methanol at 1.0 mg/mL. Store at -20°C.
- Calibration Curve: Spike blank human plasma with felodipine working solutions to yield calibration standards ranging from 0.10 ng/mL to 20.0 ng/mL[4].
- IS Working Solution: Dilute the **(R)-(+)-Felodipine-d5** stock in methanol/water (50:50, v/v) to a working concentration of 10 ng/mL.

Sample Extraction Workflow (LLE)

This protocol ensures high recovery while maintaining a pristine MS source.

- Aliquot: Transfer 0.5 mL of human plasma (blank, standard, QC, or subject sample) into a clean 10 mL glass centrifuge tube[3][5].
- Internal Standard Addition: Add 50 µL of the **(R)-(+)-Felodipine-d5** working solution (10 ng/mL) to all tubes except the double-blank (use 50 µL of solvent instead). Vortex briefly.

- Extraction: Add 3.0 mL of the extraction solvent mixture: Diethyl ether/Hexane (80:20, v/v)[3][5].
- Partitioning: Vortex the tubes vigorously for 3 minutes to ensure complete partitioning of the analytes into the organic phase.
- Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
- Evaporation: Carefully transfer the upper organic layer into a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen () at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 1 minute, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system.



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Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Felodipine plasma samples.

LC-MS/MS Instrumental Conditions

To achieve baseline separation from residual matrix components while maintaining a rapid run time, a reverse-phase gradient or isocratic method is utilized.

Parameter	Specification
Analytical Column	C18 column (e.g., 100 mm × 4.6 mm, 3.5 μm or 5 μm)[5][6]
Mobile Phase	Acetonitrile : 2mM Ammonium Acetate (80:20, v/v)[6]
Flow Rate	0.8 to 1.0 mL/min[4][6]
Ionization Mode	APCI or ESI (Positive Ion Mode)[4]
Run Time	~4.0 - 5.0 minutes[5][7]
MRM Transition (Felodipine)	m/z 384.0 → 338.0[4]
MRM Transition (Felodipine-d5)	m/z 389.1 → 338.1[4]

Note: The primary MRM transition monitors the loss of the ester group from the parent ion. Using APCI can sometimes offer superior resistance to ion suppression compared to ESI for highly non-polar dihydropyridines[4].

Assay Validation & Quantitative Performance

A self-validating protocol must meet stringent FDA/ICH bioanalytical guidelines. The inclusion of **(R)-(+)-Felodipine-d5** ensures that the assay maintains high precision and accuracy across the entire therapeutic pharmacokinetic range.

Validation Parameter	Typical Performance Metrics
Linear Dynamic Range	0.10 ng/mL to 20.0 ng/mL[4][5]
Limit of Quantification (LOQ)	0.10 ng/mL[4][6]
Correlation Coefficient ()	> 0.995[5]
Extraction Recovery	~69.4% - 80% (Consistent between Analyte and IS)[4]
Intra-day Precision (%CV)	< 8.0% across all QC levels[5]
Inter-day Precision (%CV)	< 10.0% across all QC levels[5]
Accuracy	98.2% - 106.2% of nominal concentration[5]

By rigorously applying this methodology, researchers can confidently map the pharmacokinetic profile of felodipine, capturing critical parameters such as

(typically ~10.7 ng/mL),

(~3.1 - 3.7 hours), and a prolonged elimination half-life (

~24-25 hours)[2][8].

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